molecular formula C20H25N3O4 B5284277 N-(2,4-dimethoxyphenyl)-4-(3-methoxyphenyl)piperazine-1-carboxamide

N-(2,4-dimethoxyphenyl)-4-(3-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B5284277
M. Wt: 371.4 g/mol
InChI Key: PFFUXPBFOWFUAQ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-(3-methoxyphenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-(3-methoxyphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-25-16-6-4-5-15(13-16)22-9-11-23(12-10-22)20(24)21-18-8-7-17(26-2)14-19(18)27-3/h4-8,13-14H,9-12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFUXPBFOWFUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-(3-methoxyphenyl)piperazine-1-carboxamide typically involves the reaction of 2,4-dimethoxyaniline with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to form the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-(3-methoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.

    Reduction: The carbonyl group in the carboxamide moiety can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Potential therapeutic agent for conditions like anxiety, depression, or other neurological disorders.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(3-methoxyphenyl)piperazine-1-carboxamide would depend on its specific biological targets. It might interact with neurotransmitter receptors, enzymes, or other proteins, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)piperazine: Lacks the 3-methoxyphenyl group.

    4-(3-methoxyphenyl)piperazine-1-carboxamide: Lacks the 2,4-dimethoxyphenyl group.

    N-(2,4-dimethoxyphenyl)-4-phenylpiperazine-1-carboxamide: Lacks the methoxy group on the phenyl ring.

Uniqueness

N-(2,4-dimethoxyphenyl)-4-(3-methoxyphenyl)piperazine-1-carboxamide is unique due to the presence of both 2,4-dimethoxyphenyl and 3-methoxyphenyl groups, which might confer distinct pharmacological properties compared to its analogs.

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